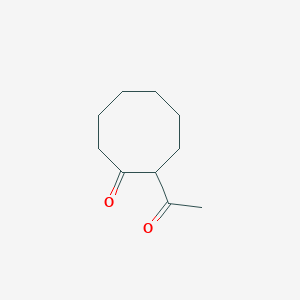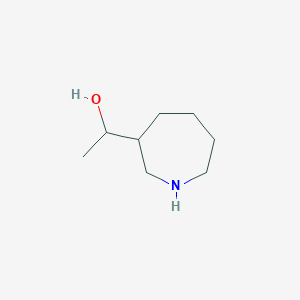
(1R)-1-(azepan-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(azepan-3-yl)ethanol is an organic compound that features a seven-membered azepane ring with an ethanol group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(azepan-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (1R)-1-(azepan-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes or other large-scale reduction techniques. The choice of method depends on factors such as yield, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(azepan-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: (1R)-1-(azepan-3-yl)ethanone or (1R)-1-(azepan-3-yl)acetaldehyde.
Reduction: (1R)-1-(azepan-3-yl)ethane.
Substitution: Various substituted azepane derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1R)-1-(azepan-3-yl)ethanol can serve as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
The compound may be used in the study of biological systems, particularly in understanding the interactions of azepane derivatives with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, especially those targeting neurological or psychiatric conditions due to the azepane ring’s known activity in the central nervous system.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(azepan-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The azepane ring can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(piperidin-3-yl)ethanol: Similar structure but with a six-membered piperidine ring.
(1R)-1-(morpholin-3-yl)ethanol: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(1R)-1-(azepan-3-yl)ethanol is unique due to its seven-membered ring, which can confer different chemical and biological properties compared to six-membered ring analogs. This uniqueness can be exploited in the design of new compounds with specific desired activities.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-(azepan-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-7(10)8-4-2-3-5-9-6-8/h7-10H,2-6H2,1H3 |
Clave InChI |
AIJHMMMPVDWXIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


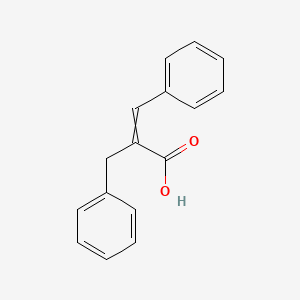

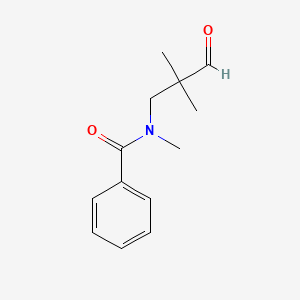
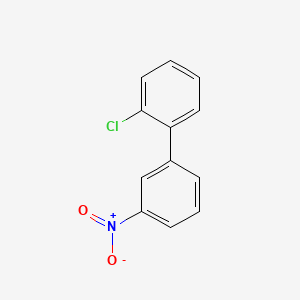
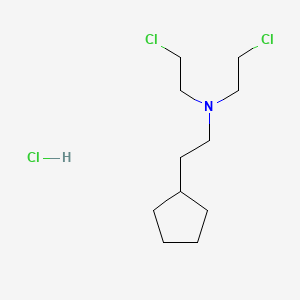

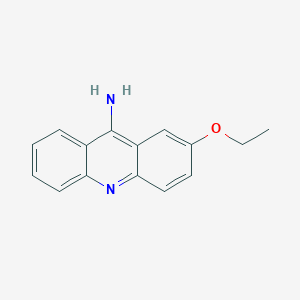
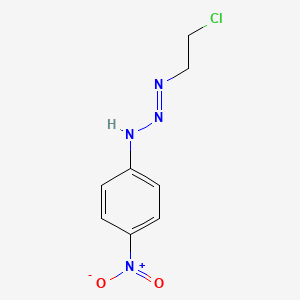
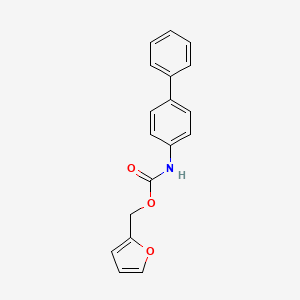
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
